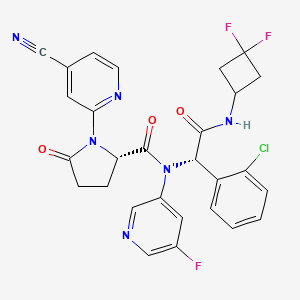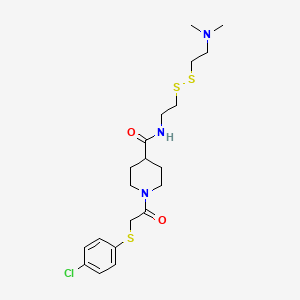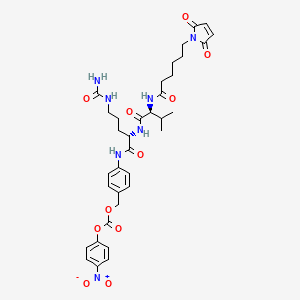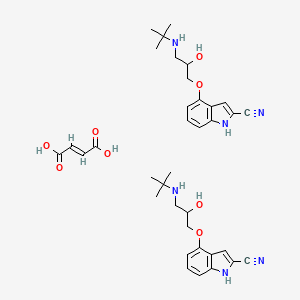
Cyanopindolol hemifumarate
Übersicht
Beschreibung
Cyanopindolol hemifumarate is a 5-HT 1A/1B antagonist with roughly equal affinity at each receptor. It also acts as a β-adrenoceptor antagonist . The chemical name for Cyanopindolol hemifumarate is 4-[3-[tert-Butylamino]-2-hydroxypropoxy]-1H-indole-2-carbonitrile hemifumarate .
Molecular Structure Analysis
The molecular weight of Cyanopindolol hemifumarate is 345.4 g/mol. Its formula is C16H21N3O2.½C4H4O4 . For a detailed molecular structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
Cyanopindolol hemifumarate is soluble to 100 mM in DMSO . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Cyanopindolol has been used to localize beta-adrenoceptors in rabbit ear sections. These receptors are primarily of the beta 2-subtype and are found in the central ear artery, hyaline cartilage, nerve trunks, epithelium, and sebaceous glands (Johnston & Summers, 1985).
In rat ileum, cyanopindolol is a potent antagonist at the β3-adrenoceptor. Structural requirements for antagonist activity were identified, and the study aids in the development of potent selective antagonists for this receptor (Hoey et al., 1996).
Cyanopindolol has been used to localize beta-adrenoceptors in rat kidney sections. These receptors are mainly located on renal glomeruli, distal and cortical collecting tubules (Summers & Kuhar, 1983).
The compound has anticonflict effects in rats, linked to its agonist action on postsynaptic 5-HT1A receptors (Przegaliński et al., 1994).
Cyanopindolol has been implicated in the decreased beta-adrenergic receptor responsiveness in leukocytes of depressed patients (Pandey et al., 1987).
Cyanopindolol has been instrumental in identifying and quantifying subclasses of β-adrenoceptors in guinea pigs (Engel et al., 2004).
In human platelets, cyanopindolol has been used to demonstrate beta-adrenergic receptors, which are not typical of either the beta 1 or beta 2 sub-type (Steer & Atlas, 1982).
Cyanopindolol binding studies in rat skeletal muscles have characterized β-adrenoceptors, suggesting a homogeneous population of β2-adrenoceptors (Kim et al., 1991).
Safety And Hazards
In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBITJKBOWVCCI-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanopindolol hemifumarate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



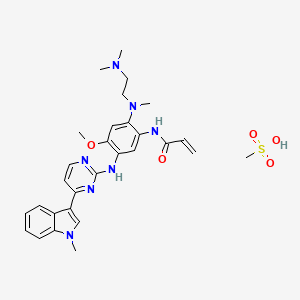
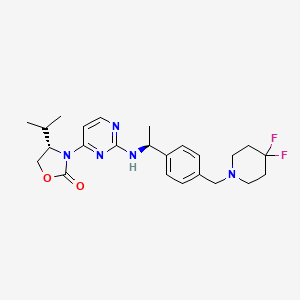
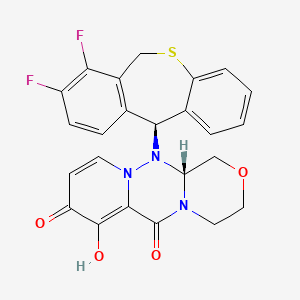
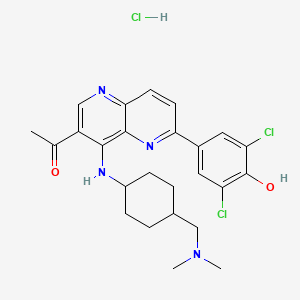
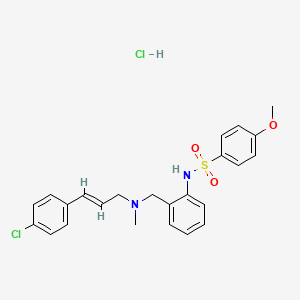
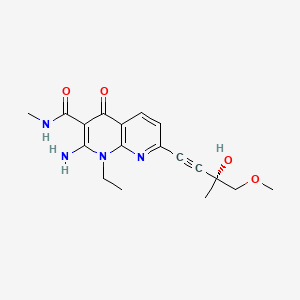
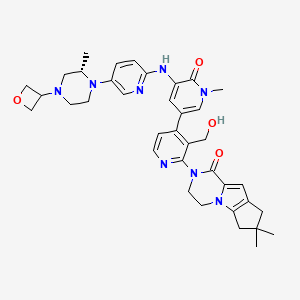
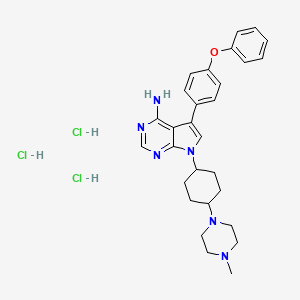

![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)
